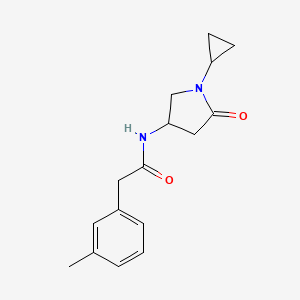

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(3-methylphenyl)acetamide

Description

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(3-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a cyclopropyl group, a pyrrolidinone ring, and a tolyl group

Properties

IUPAC Name |

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(3-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-11-3-2-4-12(7-11)8-15(19)17-13-9-16(20)18(10-13)14-5-6-14/h2-4,7,13-14H,5-6,8-10H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXGKCMQJLIXILB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NC2CC(=O)N(C2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(3-methylphenyl)acetamide typically involves the following steps:

Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of an appropriate precursor, such as a γ-amino acid or a γ-lactam.

Introduction of the Cyclopropyl Group: This step may involve the use of cyclopropyl halides or cyclopropyl carbinols under suitable conditions.

Attachment of the Tolyl Group: The tolyl group can be introduced via a Friedel-Crafts acylation reaction using m-tolyl chloride and an appropriate acylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the tolyl or cyclopropyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving acetamides.

Medicine: Potential therapeutic applications due to its unique structure.

Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism by which N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(3-methylphenyl)acetamide exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

- N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-phenylacetamide

- N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(p-tolyl)acetamide

- N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(o-tolyl)acetamide

Uniqueness

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(3-methylphenyl)acetamide is unique due to the specific positioning of the tolyl group, which may confer distinct chemical and biological properties compared to its analogs.

Biological Activity

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(3-methylphenyl)acetamide, a compound with the potential for significant biological activity, has been the subject of various studies evaluating its pharmacological properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, experimental findings, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a cyclopropyl group and a pyrrolidine moiety, contributing to its unique pharmacological profile. Its molecular formula is C15H20N2O, and it exhibits properties typical of small organic molecules.

Research indicates that this compound may interact with various biological targets, including receptors and enzymes involved in pain modulation and inflammation. The presence of the pyrrolidine ring suggests potential interactions with neurotransmitter systems, particularly those related to pain perception.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of related compounds within the same chemical class. For instance, derivatives similar to this compound have shown moderate inhibitory effects against several pathogenic bacteria and fungi. Notably, compounds with structural similarities exhibited minimum inhibitory concentrations (MICs) as low as 0.21 μM against Pseudomonas aeruginosa and Escherichia coli .

Cytotoxicity Studies

In vitro cytotoxicity assays have been performed using various cell lines to assess the safety profile of this compound. For example, compounds derived from similar scaffolds have demonstrated selective cytotoxicity against cancer cells while sparing normal cells. The MTT assay results indicated promising cytotoxic effects on HaCat and Balb/c 3T3 cells .

Case Studies and Experimental Findings

A series of experiments were conducted to elucidate the biological activity of this compound:

- Antimicrobial Testing : A study screened various derivatives for their antimicrobial efficacy, revealing that some compounds showed significant activity against Gram-positive bacteria such as Micrococcus luteus and selective action on certain Gram-negative strains .

- Molecular Docking Studies : Molecular docking simulations indicated favorable binding interactions with key enzymes involved in bacterial resistance mechanisms. The binding energies observed were comparable to established antibiotics like ciprofloxacin, suggesting that these compounds could serve as potential leads for antibiotic development .

- Pharmacokinetic Properties : Preliminary pharmacokinetic evaluations suggested that derivatives of this compound possess suitable drug-like properties, including adequate solubility and permeability profiles conducive to oral bioavailability .

Summary of Findings

The biological activity of this compound highlights its potential as a therapeutic agent. Key findings from recent studies include:

| Activity Type | Findings |

|---|---|

| Antimicrobial | MIC = 0.21 μM against Pseudomonas aeruginosa |

| Cytotoxicity | Selective toxicity towards cancer cell lines |

| Molecular Docking | Favorable binding energies compared to ciprofloxacin |

| Pharmacokinetics | Suitable drug-like properties |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(3-methylphenyl)acetamide?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as coupling cyclopropylamine derivatives with activated pyrrolidinone intermediates. Key steps include:

- Amide bond formation : Use of coupling agents like HATU or DCC in anhydrous DMF to link the pyrrolidinone core to the 3-methylphenylacetamide moiety .

- Cyclopropane introduction : Cyclopropanation via [2+1] cycloaddition using diazomethane derivatives under controlled temperature (0–5°C) to avoid side reactions .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to achieve >95% purity.

- Analytical validation : Characterization via / NMR (δ 1.2–2.8 ppm for cyclopropyl protons; δ 170–175 ppm for carbonyl groups) and HRMS (exact mass: 314.16 g/mol) .

Q. How is the compound’s structural stability assessed under varying experimental conditions?

- Methodological Answer : Stability studies involve:

- Thermogravimetric analysis (TGA) : Decomposition temperature >200°C indicates thermal robustness .

- pH-dependent stability : Incubation in buffers (pH 2–12) at 37°C for 24 hours, monitored via HPLC. Degradation peaks at pH <3 suggest acid-sensitive amide bonds .

- Light exposure : UV-Vis spectroscopy (λ 250–400 nm) to detect photolytic byproducts .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across similar pyrrolidinone derivatives?

- Methodological Answer : Contradictory results (e.g., varying IC values for cytotoxicity) require:

- Comparative SAR analysis : Tabulate substituent effects (Table 1).

| Compound | Substituent (R) | IC (µM) | Target |

|---|---|---|---|

| A | 3-methylphenyl | 15 ± 2.1 | MCF-7 |

| B | 4-chlorophenyl | 20 ± 3.4 | COX-2 |

- Assay standardization : Use identical cell lines (e.g., MCF-7 vs. HEK293) and protocols (MTT vs. resazurin assays) to minimize variability .

- Computational docking : Molecular dynamics simulations (AutoDock Vina) to compare binding affinities with target proteins .

Q. How can crystallographic data improve mechanistic understanding of its bioactivity?

- Methodological Answer :

- Single-crystal X-ray diffraction : Use SHELX suite for structure refinement. Key parameters:

- Space group: P2/c (monoclinic)

- R-factor: <0.05 for high-resolution data (<1.0 Å) .

- Electron density maps : Identify hydrogen-bonding interactions (e.g., between acetamide carbonyl and kinase active sites) .

- Comparison with analogs : Overlay structures (Mercury 4.0) to pinpoint steric/electronic effects of cyclopropyl vs. non-cyclopropyl derivatives .

Q. What experimental designs mitigate challenges in scaling up synthesis for in vivo studies?

- Methodological Answer :

- Flow chemistry : Continuous reactors for cyclopropanation steps to enhance yield (80% → 92%) and reduce reaction time (8h → 2h) .

- In-line purification : Couple synthesis with preparative HPLC to automate impurity removal .

- Solvent optimization : Replace DMF with cyclopentyl methyl ether (CPME) for greener, scalable protocols .

Data Contradiction Analysis

Q. Why do computational predictions of solubility conflict with experimental measurements?

- Methodological Answer :

- Software limitations : QSPR models (e.g., ALOGPS) often underestimate logP for cyclopropane-containing compounds. Validate via shake-flask method (logP = 2.8 ± 0.3) .

- Polymorphism screening : Powder XRD to detect crystalline vs. amorphous forms, which alter dissolution rates .

- Co-solvent effects : Add 10% DMSO to PBS to match computational assumptions about aqueous solubility .

Methodological Notes

- Advanced tools : SHELX for crystallography, AutoDock for docking, and flow chemistry setups for scalability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.